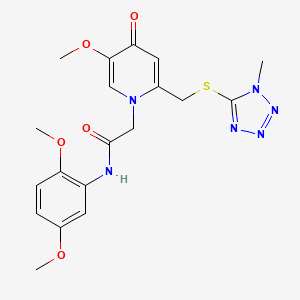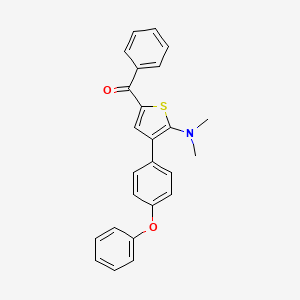
(5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone, also known as DPTPM, is a synthetic compound that has been studied for its potential applications in scientific research. DPTPM is a member of the thienyl phenyl methanes family and has been used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Synthesis and Optical Properties
- Synthesis and Nonlinear Optical Properties : Research on thienyl-substituted pyridinium salts, which share a structural motif with the queried compound, describes their synthesis and second-order nonlinear optical (NLO) properties. These compounds exhibit promising NLO responses, indicating potential applications in optical technologies (Li et al., 2012).
Antioxidant and Biological Activities
Antioxidant Properties : Compounds with structural similarities to the queried chemical, specifically bromophenols derived from diphenylmethane, have been studied for their antioxidant capabilities. These studies highlight their potential as effective antioxidants, comparing favorably with standard compounds like BHA, BHT, α-tocopherol, and trolox (Balaydın et al., 2010).
Carbonic Anhydrase Inhibition : Derivatives of diphenylmethanone, including brominated and hydroxylated forms, have been examined for their inhibitory effects on carbonic anhydrase isoenzymes. This research suggests potential therapeutic applications due to the significant inhibition observed (Çetinkaya et al., 2014).
Material Science and Chemical Synthesis
- Crosslinkable Poly(Aryl Ether Ketone)s : Novel synthesis strategies for crosslinkable poly(aryl ether ketone)s incorporating pendant phenylethynyl groups have been developed. These materials, which could be structurally related to the target compound through their synthetic approach and functional groups, show improved solubility and thermal properties upon curing, indicating potential for high-performance materials (Li et al., 2008).
Photoreactive and Catalytic Applications
- Photochemical Preparation of Heterocycles : Studies on the photochemical generation of 2-dimethylaminophenyl-substituted furans, pyrroles, and thiophenes from 4-chloro-N,N-dimethylaniline in the presence of different heterocycles demonstrate the potential for creating a variety of structurally diverse compounds. This research points to methods that could theoretically be adapted for the synthesis or functionalization of compounds similar to the one of interest (Guizzardi et al., 2000).
Properties
IUPAC Name |
[5-(dimethylamino)-4-(4-phenoxyphenyl)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S/c1-26(2)25-22(17-23(29-25)24(27)19-9-5-3-6-10-19)18-13-15-21(16-14-18)28-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDMVWCYACHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)
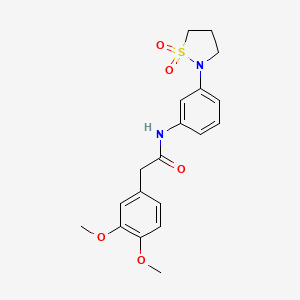
![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)
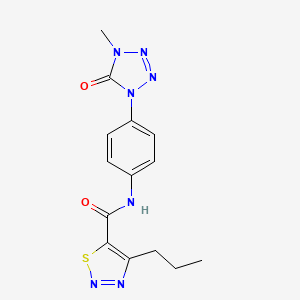
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)

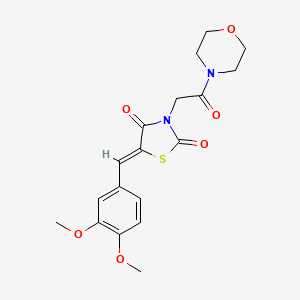
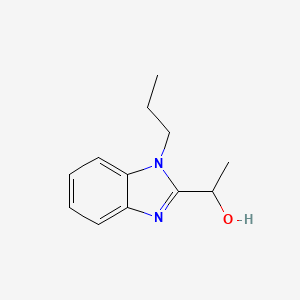
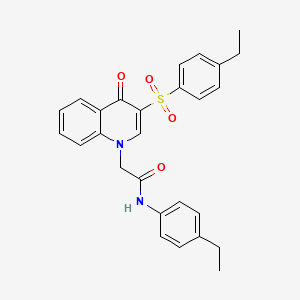
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)
